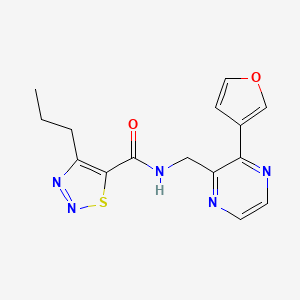

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that incorporates several important chemical structures including a furan ring, a pyrazine ring, and a thiadiazole ring . Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids .

Synthesis Analysis

The synthesis of furan derivatives, such as the one , is an important synthetic strategy in drug discovery . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating several different types of rings and functional groups. The furan ring is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The pyrazine ring is a six-membered ring with two nitrogen atoms. The thiadiazole ring is a five-membered ring with two nitrogen atoms and one sulfur atom.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the various rings and the attachment of the functional groups . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .Scientific Research Applications

- Safety : These compounds were found to be non-toxic to human cells, making them promising candidates for further development .

- Observations : Several compounds derived from this class demonstrated superior cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These values compare favorably to the standard drug sorafenib .

Anti-Tubercular Activity

Anticancer Potential

Future Directions

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that there may be future research and development in the area of furan derivatives, including “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide”.

Mechanism of Action

Target of Action

The compound contains a furan ring and a pyrazine ring. Furan derivatives are known to have a wide range of biological activities and can act on various targets or receptors in the body . Pyrazine derivatives also have diverse biological activities .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule in the body .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in inflammation, it could affect the inflammatory response .

Pharmacokinetics

The pharmacokinetics of the compound would depend on various factors such as its solubility, stability, and how it is metabolized by the body. Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory activity, it could reduce inflammation in the body .

Action Environment

The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and how it interacts with its targets .

properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-2-3-11-14(23-20-19-11)15(21)18-8-12-13(17-6-5-16-12)10-4-7-22-9-10/h4-7,9H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLMSIDBZZNPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)